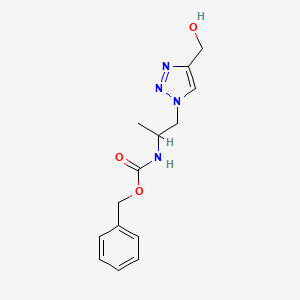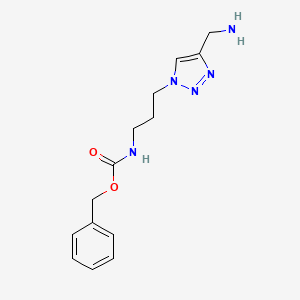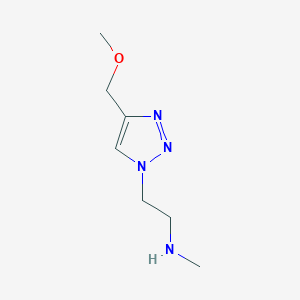
6-氯-N-(2,2-二乙氧基乙基)吡啶-3-胺
描述
“6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a chemical compound. The empirical formula of the compound is C4H4ClN3 . The molecular weight of the compound is 245.7 g/mol.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For the related compound “3-Amino-6-chloropyridazine”, the SMILES string isNc1ccc(Cl)nn1 and the InChI key is DTXVKPOKPFWSFF-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
The compound “6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine” is a solid . The melting point of the related compound “3-Amino-6-chloropyridazine” is between 213-215 °C .科学研究应用
新型合成方法
一个研究领域集中于开发吡啶衍生物的新型合成方法。例如,Dragovich 等人(2008)描述了新型 6-氨基-5-羟基吡啶-3(2H)-酮的区域选择性合成,展示了一种用于创建具有潜在生物活性的吡啶化合物的工艺 Dragovich 等人,2008。这种方法可以应用于 6-氯-N-(2,2-二乙氧基乙基)吡啶-3-胺的合成,表明其在药物开发或有机合成中的中间体方面的潜力。
金属配合物和光物理研究
已经探索了吡啶衍生物与金属的相互作用,揭示了它们的结构和光物理性质。Stetsiuk 等人(2019)研究了配体 6-甲氧基-N,N-双(吡啶-2-基甲基)-1,2,4,5-四嗪-3-胺及其金属配合物,展示了在材料科学和配位化学中的应用 Stetsiuk 等人,2019。这项研究表明,像 6-氯-N-(2,2-二乙氧基乙基)吡啶-3-胺这样的衍生物也可以形成具有有趣结构和光物理特征的金属配合物。
合成应用和反应
吡啶衍生物在合成化学中的多功能性是另一个重要的研究领域。研究详细介绍了这些化合物的各种反应和合成应用,为开发新材料和分子奠定了基础。例如,Soliman 和 El-Sakka(2011)描述了吡啶酮衍生物的合成,突出了吡啶化合物在生产新型有机分子中的化学反应性和潜在应用 Soliman 和 El-Sakka,2011。
属性
IUPAC Name |
6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAASQEFXDUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NN=C(C=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)nicotinic acid](/img/structure/B1480642.png)













